N'-[(1E)-1-(4-methylphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(1E)-1-(4-methylphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a chemical compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-methylphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the reaction of an α, β-unsaturated ketone with hydrazine derivatives, followed by oxidative aromatization to form the pyrazole ring . The reaction conditions often involve the use of microwave irradiation to accelerate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-methylphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can introduce new functional groups to the compound.
Scientific Research Applications
N’-[(1E)-1-(4-methylphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-methylphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
N’-[(1E)-1-(4-methylphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a naphthalene ring and a pyrazole moiety makes it particularly interesting for various research applications.
Properties
Molecular Formula |
C23H20N4O |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-methylphenyl)ethylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H20N4O/c1-15-10-12-17(13-11-15)16(2)24-27-23(28)22-14-21(25-26-22)20-9-5-7-18-6-3-4-8-19(18)20/h3-14H,1-2H3,(H,25,26)(H,27,28)/b24-16+ |
InChI Key |
FGJKREUXADVEJC-LFVJCYFKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)C |
Origin of Product |
United States |
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